molecular formula C9H12ClNO2S B6271739 rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans CAS No. 1955493-89-6

rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans

Cat. No. B6271739
CAS RN: 1955493-89-6
M. Wt: 233.7
InChI Key:
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Description

Rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans (rac-TPCA-HCl) is a synthetic, biologically active molecule with potential applications in the medical and pharmaceutical fields. It is a derivative of the naturally occurring amino acid, tryptophan, and has been used in various scientific research studies due to its unique properties. Rac-TPCA-HCl is a small, water-soluble molecule with a molecular weight of about 254 g/mol. It has been studied for its potential therapeutic applications, as well as its role in biochemical and physiological processes.

Scientific Research Applications

Rac-TPCA-HCl has been used in various scientific research studies due to its unique properties. It has been studied for its potential therapeutic applications, as well as its role in biochemical and physiological processes. Rac-TPCA-HCl has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic properties, making it a potential therapeutic agent for a variety of diseases and conditions. It has also been studied for its ability to modulate the activity of ion channels, making it a potential tool for studying ion channel function. Additionally, rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans has been used as a fluorescent probe in various imaging techniques, such as fluorescence microscopy and flow cytometry.

Mechanism of Action

The mechanism of action of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans is not yet fully understood. However, it is believed to act by modulating the activity of ion channels, which are proteins that control the flow of ions across cell membranes. Rac-TPCA-HCl has been shown to interact with the voltage-gated sodium channels, resulting in an increase in the activity of these channels. This increase in activity is thought to be responsible for its anti-inflammatory, anti-oxidative, and anti-apoptotic properties.
Biochemical and Physiological Effects
Rac-TPCA-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. It has also been shown to modulate the activity of ion channels, leading to an increase in the activity of sodium channels. Additionally, rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans has been shown to increase the production of nitric oxide, a molecule with a variety of biological functions, including vasodilation, anti-inflammatory, and anti-oxidative effects.

Advantages and Limitations for Lab Experiments

Rac-TPCA-HCl has several advantages when used in laboratory experiments. It is a small, water-soluble molecule, making it easy to handle and store. It is also relatively inexpensive and can be easily synthesized. Additionally, rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans has been shown to have a variety of biological effects, making it a useful tool for studying biochemical and physiological processes. However, rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans also has some limitations. Its effects on ion channels have not yet been fully elucidated, and its mechanism of action is not yet fully understood. Furthermore, its effects on nitric oxide production have not been fully characterized.

Future Directions

There are a variety of potential future directions for research involving rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans. These include further elucidating its mechanism of action, characterizing its effects on nitric oxide production, and studying its potential therapeutic applications. Additionally, rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans could be used as a tool for studying ion channel function, as well as for imaging techniques such as fluorescence microscopy and flow cytometry. Finally, further research could be done to explore the potential of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans as a drug delivery system.

Synthesis Methods

Rac-TPCA-HCl can be synthesized using a variety of methods, including the reaction of thiophen-2-ylacetic acid with pyrrolidine-2-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is then followed by the addition of hydrochloric acid to form the hydrochloride salt. This method has been reported to produce rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans with a purity of over 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans involves the following steps: protection of the amine group, introduction of the thiophene ring, deprotection of the amine group, and formation of the hydrochloride salt.", "Starting Materials": [ "L-proline", "thiophene-2-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "hydrochloric acid (HCl)", "diethyl ether", "dichloromethane (DCM)", "methanol", "sodium hydroxide (NaOH)", "water" ], "Reaction": [ "Protection of the amine group with tert-butyloxycarbonyl (Boc) using DCC and NHS in DCM", "Introduction of the thiophene ring by coupling thiophene-2-carboxylic acid with Boc-protected L-proline using DCC and TEA in DCM", "Deprotection of the amine group by treatment with HCl in dioxane/methanol", "Formation of the hydrochloride salt by treatment with HCl in diethyl ether/methanol" ] }

CAS RN

1955493-89-6

Product Name

rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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